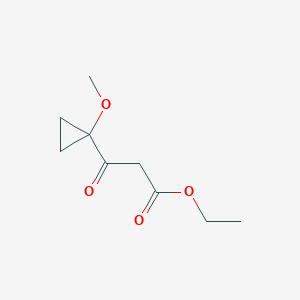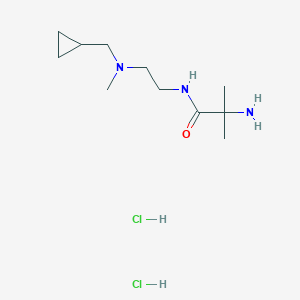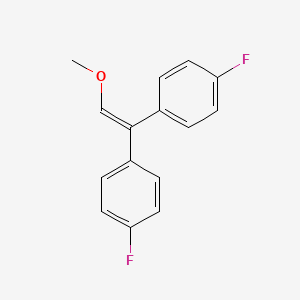
1,1'-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) is a chemical compound known for its unique structure and properties It consists of two 4-fluorobenzene rings connected by a 2-methoxyethene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) typically involves the reaction of 4-fluorobenzene derivatives with a methoxyethene precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common method involves the use of a palladium-catalyzed coupling reaction under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The fluorine atoms in the benzene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Applications De Recherche Scientifique
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Dimethoxymethylene)bis(4-fluorobenzene): Similar in structure but with different substituents on the ethene bridge.
1,1’-(1,2-Ethenediyl)bis(4-bromo-2-fluorobenzene): Contains bromine atoms instead of fluorine, leading to different reactivity and properties.
Uniqueness
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) is unique due to its specific methoxyethene bridge and fluorine substituents, which impart distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
53780-24-8 |
|---|---|
Formule moléculaire |
C15H12F2O |
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
1-fluoro-4-[1-(4-fluorophenyl)-2-methoxyethenyl]benzene |
InChI |
InChI=1S/C15H12F2O/c1-18-10-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10H,1H3 |
Clé InChI |
AFLQMTVJDDNOMX-UHFFFAOYSA-N |
SMILES canonique |
COC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


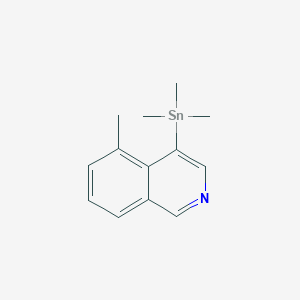

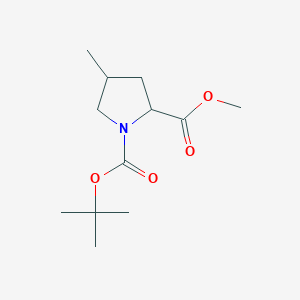
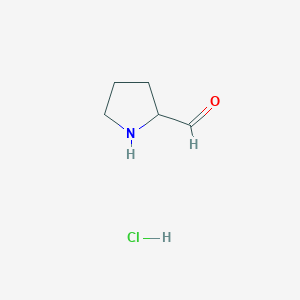
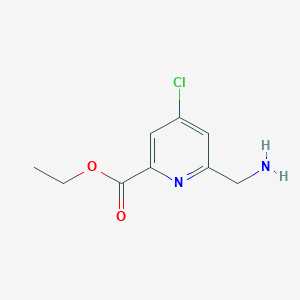

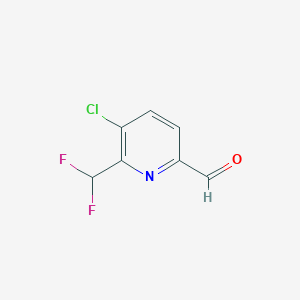
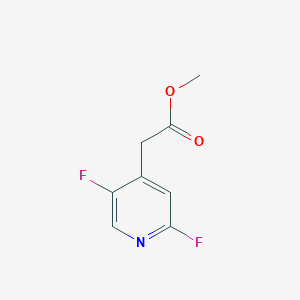
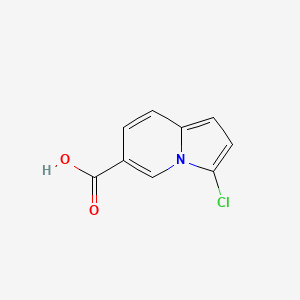

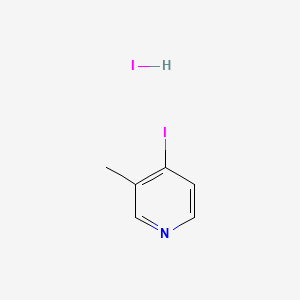
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
